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Compound of Interest

Compound Name:
7-Methoxy-1H-indole-3-carboxylic

acid

Cat. No.: B139571 Get Quote

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a

quintessential "privileged scaffold." Its inherent biological activity and synthetic versatility have

made it a cornerstone of countless therapeutic agents. The strategic introduction of a methoxy

group, particularly at the 7-position, significantly modulates the electronic properties of the

indole ring system. This guide provides a comprehensive technical overview of 7-Methoxy-1H-
indole-3-carboxylic acid, a key heterocyclic building block, for researchers, chemists, and

drug development professionals. We will delve into its synthesis, rigorous characterization, and

strategic applications, moving beyond mere protocols to explain the underlying chemical

principles that drive its utility.

Core Molecular Profile and Physicochemical
Properties
7-Methoxy-1H-indole-3-carboxylic acid is a crystalline solid that serves as a high-value

intermediate in organic synthesis. The molecule consists of a bicyclic indole core, with a

methoxy (-OCH₃) group at position 7 of the benzene ring and a carboxylic acid (-COOH) group

at position 3 of the pyrrole ring. This specific arrangement of functional groups provides distinct

points for chemical modification, making it a versatile precursor for more complex molecules.

The methoxy group acts as an electron-donating group, influencing the reactivity of the indole

ring, while the carboxylic acid provides a handle for a wide range of coupling reactions, such as

amidation.
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Chemical Structure:

Table 1: Physicochemical Properties of 7-Methoxy-1H-indole-3-carboxylic acid

Property Value Source

CAS Number 128717-77-1 [1][2]

Molecular Formula C₁₀H₉NO₃ [1][2]

Molecular Weight 191.18 g/mol [1][2]

IUPAC Name
7-methoxy-1H-indole-3-

carboxylic acid
[1]

Canonical SMILES
COC1=CC=CC2=C1NC=C2C(

=O)O
[1]

Monoisotopic Mass 191.058243149 Da [1]

Predicted XLogP3 1.5 [1]

Appearance Solid (predicted)

Synthesis Strategy and Experimental Protocol
The synthesis of 7-Methoxy-1H-indole-3-carboxylic acid is not a trivial one-step process. A

robust and logical pathway involves the initial formation of the indole scaffold with a precursor

functional group at the 3-position, followed by its conversion to the desired carboxylic acid. A
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common and effective strategy is the formylation of a suitable aniline derivative to yield an

indole-3-carbaldehyde, which is then oxidized.

This guide details a reliable two-step synthesis starting from 2-methoxyaniline.

Step 1: Vilsmeier-Haack Formylation to Synthesize 7-Methoxy-1H-indole-3-carbaldehyde

Scientific Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method

for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction

utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a

substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the

electron-rich indole precursor to install the aldehyde functionality, which serves as a direct

precursor to our target carboxylic acid. We adapt a procedure described for substituted

anilines which proceeds through an in-situ cyclization to form the indole ring.[3]

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental

transformation in organic chemistry. A variety of oxidizing agents can accomplish this, but for

substrates with sensitive functional groups like the indole nucleus, milder conditions are

preferable to prevent over-oxidation or degradation.[4] A Pinnick-type oxidation using sodium

chlorite (NaClO₂) buffered with a weak acid is an excellent choice. It is highly selective for

aldehydes and operates under conditions that preserve the integrity of the indole core.[5]

Detailed Experimental Protocol
Protocol 1: Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid

Part A: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde[3]

Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding

phosphorus oxychloride (POCl₃, 2.2 eq) to ice-cold N,N-dimethylformamide (DMF, 10

volumes) with stirring. Maintain the temperature below 5°C.

Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and

dropping funnel, dissolve 7-methoxy-1H-indole (1.0 eq) in DMF. Cool the solution to 0°C in

an ice bath.
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Addition: Slowly add the prepared Vilsmeier reagent dropwise to the indole solution, ensuring

the internal temperature does not exceed 10°C.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1

hour, then heat to 90°C for 5-7 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate

until the mixture is basic. A solid precipitate will form.

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and

dry under vacuum to yield 7-Methoxy-1H-indole-3-carbaldehyde.

Part B: Oxidation to 7-Methoxy-1H-indole-3-carboxylic acid[5]

Reaction Setup: In a flask, suspend the 7-Methoxy-1H-indole-3-carbaldehyde (1.0 eq) from

Part A in a 1:1 mixture of tert-butanol and water.

Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-

butene (5.0 eq) to the suspension. 2-methyl-2-butene acts as a scavenger for the

hypochlorite byproduct.

Oxidant Addition: In a separate beaker, dissolve sodium chlorite (NaClO₂, 5.0 eq) in water.

Add this solution dropwise to the aldehyde suspension at room temperature.

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete

within a few hours. Monitor by TLC until the starting aldehyde is consumed.

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to

destroy any remaining oxidant.

Isolation & Purification: Acidify the aqueous layer with 1 N HCl to a pH of ~2-3. The

carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash

with cold water, and dry under vacuum to yield the final product, 7-Methoxy-1H-indole-3-
carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b139571?utm_src=pdf-body
https://www.benchchem.com/pdf/Synthesis_of_7_Methyl_1H_indazole_3_carboxamide_from_7_methyl_indole_An_Application_Note_and_Protocol.pdf
https://www.benchchem.com/product/b139571?utm_src=pdf-body
https://www.benchchem.com/product/b139571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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